molecular formula C15H20NNaO4 B1663544 Salcaprozate sodium(SNAC) CAS No. 203787-91-1

Salcaprozate sodium(SNAC)

Cat. No. B1663544
M. Wt: 301.31 g/mol
InChI Key: UOENJXXSKABLJL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salcaprozate sodium(SNAC)  is a chemical compound with specific characteristics related to intestinal barrier function, oral drug delivery enhancement, and a studied safety profile. It's important to note that while these studies provide valuable insights, they are context-specific and may not cover all aspects of Salcaprozate sodium(SNAC)'s properties.
Intestinal Barrier Function: Salcaprozate sodium(SNAC)  has been compared to sodium caprate (C10) in terms of their effects on intestinal barrier function. While sodium caprate exhibits additional tight junction-opening effects, Salcaprozate sodium(SNAC)  does not significantly affect intestinal barrier function or cellular parameters (Twarog et al., 2020).
Oral Delivery of Peptides: Research has shown that combining Salcaprozate sodium(SNAC)  with other compounds, like soybean trypsin inhibitor, can significantly improve the oral delivery of peptide drugs. This combination has been found to achieve higher systemic exposure compared to using either method alone (Burshtein et al., 2021).
Permeation Enhancement: Salcaprozate sodium(SNAC)  has been identified as a potential oral absorption promoter. Studies have explored its effectiveness in increasing the permeability of pharmaceuticals across the intestinal epithelium, which is crucial for the oral delivery of certain medications (Fattah et al., 2020).
Toxicological Profile: Salcaprozate sodium(SNAC)'s safety profile has been investigated, revealing that there is no clear cause of death associated with it, although no-observed-adverse-effect levels (NOAEL) vary among different animal models. For instance, a NOAEL for Wistar rats has been identified as 1000 mg/kg/day (Riley et al., 2009).
Impact on Gestation and Offspring Development: In a study on pregnant rats, administration of Salcaprozate sodium(SNAC)  was found to prolong gestation and increase the incidence of stillbirths. However, it did not significantly affect the growth and development of the offspring (Riley &  York, 2009).

Scientific Research Applications

Salcaprozate sodium(SNAC)  and its related compounds have broad applications in scientific research, ranging from auditory system studies to developmental biology and neuro-oncology. These studies highlight the compound's potential in various research fields beyond its conventional pharmaceutical uses.
Auditory System Research: Salcaprozate sodium(SNAC)  has been studied for its effects on auditory responses. A study showed that sodium salicylate, a related compound, enhances auditory responses in the rat's dorsal cortex of the inferior colliculus by modulating local GABAergic inhibition, suggesting a potential application in auditory system research (Patel &  Zhang, 2014).
Antibiofilm Technology: Sodium salicylate, closely related to Salcaprozate sodium(SNAC), has been explored for its ability to decrease bacterial adherence to contact lenses and inhibit biofilm formation. This application could be significant in developing antibiofilm technologies for medical devices (Farber et al., 1995).
Metabolic Research: Investigations into sodium salicylate have shown that it can increase the metabolic rate in both whole animals and isolated tissues. This highlights its potential as a powerful metabolic stimulant, useful in studies related to metabolism (Sproull, 1954).
Dairy Science: Research in dairy science has found that early postpartum treatment with sodium salicylate in dairy cows can increase whole-lactation milk yield. This suggests a potential application in improving dairy production efficiency (Carpenter et al., 2016).
Developmental Biology: Sodium salicylate has been studied for its effects on embryonic development, particularly in inducing axial skeletal malformations in pregnant rodents. This research contributes to understanding the mechanisms of developmental toxicity and teratogenicity (Di Renzo et al., 2008).
Gastrointestinal Research: Salcaprozate sodium(SNAC)  has been identified as an effective intestinal permeation enhancer, facilitating the oral delivery of macromolecules. This application is valuable in gastrointestinal research, especially in the development of oral peptide pharmaceuticals (Kim, Park, &  Na, 2022).
Neuro-Oncology: Related compounds to Salcaprozate sodium(SNAC)  have been used in enhancing the effectiveness of boron neutron capture therapy in brain tumors. This involves disrupting the blood-brain barrier and injecting compounds like sodium borocaptate into the brain, underlining the potential role of sodium compounds in neuro-oncological research (Yang et al., 2000).

Mechanism of Action

Salcaprozate sodium(Salcaprozate sodium(SNAC))  functions primarily as an intestinal permeation enhancer, with a unique mechanism that distinguishes it from other similar compounds. Its action is characterized by minimal disruption to intestinal barrier function and the ability to enhance the oral bioavailability of macromolecules, influenced by the gastrointestinal environment.
Effect on Intestinal Permeability: Salcaprozate sodium(SNAC)  differs from other compounds like sodium caprate (Salcaprozate sodium(SNAC)) in its interaction with intestinal epithelial cells. While Salcaprozate sodium(SNAC) reduces transepithelial electrical resistance (TEER) and increases permeability across Caco-2 monolayers, Salcaprozate sodium(SNAC)  shows no significant effects on either parameter except at cytotoxic concentrations. This indicates that Salcaprozate sodium(SNAC)'s action does not significantly disrupt the integrity of intestinal barrier function (Twarog et al., 2020).
Oral Bioavailability Enhancement: Salcaprozate sodium(SNAC)  is recognized for its ability to increase the oral bioavailability of macromolecules. It acts differently from compounds like sodium caprate in this regard, although the specific scientific reasons for preferring one over the other are not clear. The role of Salcaprozate sodium(SNAC)  in enhancing the absorption of orally administered compounds, especially macromolecules, is a crucial aspect of its mechanism of action (Twarog, Fattah, Heade, Maher, Fattal, &  Brayden, 2019).
Influence of Bile and Luminal Composition: The efficacy of Salcaprozate sodium(SNAC)  as a permeation enhancer is influenced by the bile composition and the luminal composition of intestinal fluid. These factors contribute to the variability in the absorption of drugs when administered with transient permeability enhancers like Salcaprozate sodium(SNAC). This indicates the importance of the gastrointestinal environment in determining Salcaprozate sodium(SNAC)'s effectiveness (Hossain, Joyce, Parrow, Jõemetsa, Höök, Larsson, &  Bergström, 2020).

Biochemical and Physiological Effects

Salcaprozate sodium(SNAC)  has various biochemical and physiological effects that have been explored in scientific research. Here are some notable findings:
Intestinal Permeability: Salcaprozate sodium(SNAC), compared to sodium caprate (Salcaprozate sodium(SNAC)), does not significantly affect transepithelial electrical resistance (TEER) or permeability across Caco-2 monolayers except at cytotoxic concentrations. This indicates that Salcaprozate sodium(SNAC)  may have minimal impact on the integrity of the intestinal barrier (Twarog et al., 2020).
Influence on Systemic Exposure of Peptides: When combined with soybean trypsin inhibitor, Salcaprozate sodium(SNAC)  significantly increases the systemic exposure of peptide teriparatide after intraduodenal administration. This suggests that Salcaprozate sodium(SNAC)  can enhance the absorption and systemic availability of certain peptides (Burshtein et al., 2021).
Effects on Cerebral Circulation: Sodium salicylate, a related compound, has been found to reduce the response of cerebral circulation to hypercapnia and increase cerebral oxygen consumption. This indicates a potential impact on cerebral metabolism and blood flow regulation (Pickard, Rose, Shaw, &  Strathdee, 1980).
Respiratory Stimulant Action: Sodium salicylate is known to have a direct respiratory stimulant action, potentially increasing oxygen consumption. Such effects could be significant at dosages around 100 mg/kg when administered intravenously (Tenney &  Miller, 1955).
Impact on Biofilm Formation: Sodium salicylate, closely related to Salcaprozate sodium(SNAC), has been shown to decrease bacterial adherence to contact lenses and inhibit biofilm formation. This could have implications for preventing bacterial colonization on medical devices (Farber et al., 1995).
Influence on Growth and Development: In studies involving pregnant rats, Salcaprozate sodium(SNAC)  administration at certain doses resulted in a slight decrease in maternal body weights and prolonged gestation, but had no effects on growth and development in surviving offspring (Riley &  York, 2009).

Advantages and Limitations for Lab Experiments

The use of Salcaprozate sodium(SNAC)  in laboratory experiments offers several advantages and limitations:

Advantages

Enhancement of Permeability: Salcaprozate sodium(SNAC)  is effective in enhancing the permeability of certain compounds across intestinal barriers. This property is crucial for studying the oral delivery of macromolecules in pharmaceutical research (Twarog et al., 2020).
Minimal Disruption to Barrier Function: Unlike other compounds such as sodium caprate, Salcaprozate sodium(SNAC)  does not significantly affect transepithelial electrical resistance (TEER) or permeability, except at cytotoxic concentrations, indicating minimal disruption to the integrity of the intestinal barrier in experimental settings (Twarog et al., 2020).
Systemic Exposure Enhancement: In combination with other compounds, Salcaprozate sodium(SNAC)  has been shown to significantly increase the systemic exposure of peptides after administration, which can be beneficial in pharmacokinetic studies (Burshtein et al., 2021).

Limitations

Cytotoxic Concentrations: At high concentrations, Salcaprozate sodium(SNAC)  can become cytotoxic. This limits its utility in studies where high doses might be required, as it could lead to confounding results due to its toxic effects (Twarog et al., 2020).
Variable Efficacy: The efficacy of Salcaprozate sodium(SNAC)  as a permeation enhancer can vary depending on the specific experimental conditions and the compounds being tested. This variability may present challenges in standardizing experimental protocols and interpreting results (Twarog et al., 2020).
Interindividual Variability: The effectiveness of Salcaprozate sodium(SNAC)  in enhancing drug absorption can be influenced by individual differences in bile and luminal composition of the intestinal fluid, which could lead to variability in experimental outcomes (Hossain et al., 2020).

Future Directions

The future directions for research involving Salcaprozate sodium(SNAC)  are shaped by its unique properties and potential applications.
Enhancing Drug Delivery: Given its role in enhancing the permeability of compounds across intestinal barriers, future research may focus on optimizing Salcaprozate sodium(SNAC)'s use in facilitating the oral delivery of various drugs, particularly those with poor bioavailability. Studies might explore combining Salcaprozate sodium(SNAC)  with other compounds to maximize systemic exposure of orally administered peptides (Burshtein et al., 2021).
Neurological Disorders: Considering the protective effects of sodium salicylate, a related compound, against impairments in dopaminergic neurotransmission, there is potential for exploring Salcaprozate sodium(SNAC)  in the context of neurodegenerative diseases like Parkinson's. Research could focus on Salcaprozate sodium(SNAC)'s neuroprotective properties and its utility in treating or managing neurological conditions (Ferger et al., 1999).
Thyroid Hormone Interactions: Studies have shown that sodium salicylate can influence thyroid hormone levels in the serum. Future research might investigate whether Salcaprozate sodium(SNAC)  has similar effects and how it could impact thyroid hormone interactions, potentially offering insights into endocrine system functioning (Larsen, 1972).
Cerebral Blood Flow and Metabolism: Research on sodium salicylate's impact on cerebral circulation suggests that exploring Salcaprozate sodium(SNAC)'s effects on cerebral blood flow and oxygen consumption could be valuable. This line of investigation may provide new insights into the management of cerebral metabolic disorders (Pickard et al., 1980).
Understanding Mechanisms of Action: Despite its known effects on intestinal permeability, the specific mechanisms by which Salcaprozate sodium(SNAC)  operates are not fully understood. Future research should aim to elucidate these mechanisms in greater detail, enhancing our understanding of how Salcaprozate sodium(SNAC)  interacts with biological systems (Twarog et al., 2020).
Interindividual Variability in Drug Absorption: Since the effectiveness of Salcaprozate sodium(SNAC)  can be influenced by individual differences in bile and luminal composition, future studies could focus on understanding this variability. This research would be critical in personalizing drug therapy and maximizing the therapeutic benefits of drugs administered with Salcaprozate sodium(SNAC)  (Hossain et al., 2020).

Properties

IUPAC Name

sodium;8-[(2-hydroxybenzoyl)amino]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOENJXXSKABLJL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174306
Record name Salcaprozate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salcaprozate sodium

CAS RN

203787-91-1
Record name Salcaprozate sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203787911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salcaprozate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 8-[(2-hydroxybenzoyl)amino]octanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALCAPROZATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YTW0422YU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Free acid of SNAC (i.e. N-(8-[2-hydroxybenzoyl]amino)caprylic acid) was prepared as follows. The monosodium SNAC prepared in Example 12 was acidified with 1 equivalent of concentrated hydrochloric acid in water and stirred. The solution was then vacuum filtered and vacuum dried to yield the free acid.
Name
monosodium SNAC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salcaprozate sodium(SNAC)
Reactant of Route 2
Reactant of Route 2
Salcaprozate sodium(SNAC)
Reactant of Route 3
Reactant of Route 3
Salcaprozate sodium(SNAC)
Reactant of Route 4
Reactant of Route 4
Salcaprozate sodium(SNAC)
Reactant of Route 5
Reactant of Route 5
Salcaprozate sodium(SNAC)
Reactant of Route 6
Reactant of Route 6
Salcaprozate sodium(SNAC)

Citations

For This Compound
307
Citations
C Twarog, S Fattah, J Heade, S Maher, E Fattal… - Pharmaceutics, 2019 - mdpi.com
Salcaprozate sodium (SNAC) and sodium caprate (C 10 ) are two of the most advanced intestinal permeation enhancers (PEs) that have been tested in clinical trials for oral delivery of …
Number of citations: 158 www.mdpi.com
S Fattah, M Ismaiel, B Murphy, A Rulikowska… - European Journal of …, 2020 - Elsevier
… The intestinal permeation enhancer (PE) salcaprozate sodium (SNAC) has Generally … The purpose of the study was to examine the capacity of salcaprozate sodium (SNAC), to increase …
Number of citations: 25 www.sciencedirect.com
MGI Riley, MC Castelli… - International journal of …, 2009 - journals.sagepub.com
Salcaprozate sodium (SNAC) (sodium 8-((2-hydroxybenzoyl) amino) octanoate, CAS RN 203787-91-1) is classified as an oral absorption promoter, and its potential therapeutic …
Number of citations: 32 journals.sagepub.com
C Twarog, E Fattal, M Noiray, B Illel, DJ Brayden… - International Journal of …, 2022 - Elsevier
… Increased oral bioavailability for oral peptide candidates has been reported from clinical trials when either salcaprozate sodium (SNAC) or sodium caprate (C 10 ) is incorporated in the …
Number of citations: 3 www.sciencedirect.com
L Smith, J Mosley, M Ford… - Journal of Hematology …, 2016 - search.ebscohost.com
… Objective: The purpose of this review is to compare cyanocobalamin/salcaprozate sodium (SNAC) with other available cyanocobalamin formulations based on pharmacokinetics and …
Number of citations: 6 search.ebscohost.com
MGI Riley, RG York - International journal of toxicology, 2009 - journals.sagepub.com
Salcaprozate sodium (SNAC) (sodium 8-((2-hydroxybenzoyl) amino) octanoate, CAS RN 203787-91-1) is classified as an oral absorption promoter and may be a useful means for …
Number of citations: 5 journals.sagepub.com
G Burshtein, C Itin, JCY Tang, H Galitzer… - International journal of …, 2021 - Elsevier
… In the present work, hPTH(1–34) was co-formulated with either a permeation enhancer – salcaprozate sodium (SNAC), a protease inhibitor – soybean trypsin inhibitor (SBTI), or both. …
Number of citations: 9 www.sciencedirect.com
M Holman, J Klein, D Frempong, S Dinh, A Puri - 2022 - dc.etsu.edu
… This study aimed to investigate salcaprozate sodium (SNAC) as a chemical enhancer for optimized drug delivery to the dermis for potential remedial effects of CS gels. Gels were …
Number of citations: 0 dc.etsu.edu
PD Jonathan Courtney - jhoponline.com
… The purpose of this review is to compare cyanocobalamin/salcaprozate sodium (SNAC) with other available vitamin B 12 formulations based on their pharmacokinetics, efficacy, and …
Number of citations: 2 www.jhoponline.com
C Twarog, K Liu, PJ O'Brien, KA Dawson… - European Journal of …, 2020 - Elsevier
… The MCFA, sodium caprate (C 10 ), and the C 8 derivative, salcaprozate sodium (SNAC), are the key components of the most advanced solid-dose oral peptide formulations with over …
Number of citations: 35 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.